molecular formula C15H15ClN2OS B5711246 1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)thiourea

1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)thiourea

Cat. No.: B5711246
M. Wt: 306.8 g/mol
InChI Key: OBSUCDDEPISWJJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur-containing analogs of ureas, characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O)

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)thiourea typically involves the reaction of 3-chloroaniline with 4-ethoxyaniline in the presence of thiocarbonyldiimidazole or thiophosgene. The reaction conditions often require a solvent such as dichloromethane or chloroform and are carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like acetonitrile or ethanol, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)thiourea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiocarbonyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, affecting their function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(4-ethoxyphenyl)thiourea: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    1-(3-Chlorophenyl)-3-phenylthiourea: Lacks the ethoxy group, which can influence its solubility and interaction with biological targets.

    1-(3-Chlorophenyl)-3-(4-methoxyphenyl)thiourea: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other thiourea derivatives.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-2-19-14-8-6-12(7-9-14)17-15(20)18-13-5-3-4-11(16)10-13/h3-10H,2H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSUCDDEPISWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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